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Compound of Interest

Compound Name: Desoxyanisoin

Cat. No.: B031116 Get Quote

Introduction

Desoxyanisoin, also known as 1,2-bis(4-methoxyphenyl)ethanone or 4,4'-

dimethoxydeoxybenzoin, is a chemical compound with significant interest in various research

fields, including organic synthesis and medicinal chemistry. A thorough understanding of its

structural and spectroscopic properties is fundamental for its application and further

development. This technical guide provides an in-depth overview of the nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) data of desoxyanisoin. Detailed

experimental protocols for acquiring this data are also presented to aid researchers in their

analytical endeavors.
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Property Value

CAS Number 120-44-5

Molecular Formula C₁₆H₁₆O₃

Molecular Weight 256.30 g/mol [1]

IUPAC Name 1,2-bis(4-methoxyphenyl)ethanone[1]

Synonyms
Deoxyanisoin, 4,4'-Dimethoxydeoxybenzoin,

Deoxy-p-anisoin

Melting Point 110-112 °C

Appearance White to off-white solid

Spectroscopic Data
The following sections summarize the key spectroscopic data for desoxyanisoin, providing

insights into its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

The ¹H NMR spectrum of desoxyanisoin was acquired in deuterated chloroform (CDCl₃) on a

400 MHz instrument. The chemical shifts (δ) are reported in parts per million (ppm) relative to

tetramethylsilane (TMS).
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

7.983 d 2H
Aromatic protons

(ortho to C=O)

7.175 d 2H Aromatic protons

6.913 d 2H
Aromatic protons

(ortho to OCH₃)

6.851 d 2H Aromatic protons

4.160 s 2H -CH₂-

3.839 s 3H -OCH₃

3.765 s 3H -OCH₃

Data sourced from ChemicalBook.[2]

The ¹³C NMR spectrum provides information on the different carbon environments within the

molecule.
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Chemical Shift (ppm) Assignment

196.8 C=O (Ketone)

163.4 Aromatic C-O

158.5 Aromatic C-O

131.2 Aromatic CH

130.4 Aromatic CH

129.8 Aromatic C (quaternary)

127.2 Aromatic C (quaternary)

114.2 Aromatic CH

113.8 Aromatic CH

55.5 -OCH₃

55.3 -OCH₃

45.0 -CH₂-

Infrared (IR) Spectroscopy
The IR spectrum highlights the functional groups present in desoxyanisoin. The data below

corresponds to a KBr wafer sample.
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Wavenumber (cm⁻¹) Intensity Assignment

~3000 Medium Aromatic C-H stretch

2950, 2840 Medium
Aliphatic C-H stretch (-CH₂-

and -OCH₃)

1675 Strong C=O stretch (Aryl ketone)

1605, 1580, 1510 Strong
Aromatic C=C skeletal

vibrations

1250, 1175 Strong
Aryl-O-C asymmetric and

symmetric stretch

1030 Strong C-O stretch

830 Strong
p-disubstituted benzene C-H

out-of-plane bend

Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry was used to determine the mass-to-charge ratio of

the molecule and its fragments.

m/z Relative Intensity (%) Proposed Fragment

256.1 9.3 [M]⁺ (Molecular Ion)

135.0 100.0
[CH₃OC₆H₄CO]⁺ (p-

methoxybenzoyl cation)

121.0 8.3
[CH₃OC₆H₄CH₂]⁺ (p-

methoxybenzyl cation)

107.0 6.5 [C₇H₇O]⁺

92.0 3.8 [C₆H₄O]⁺

77.0 8.9 [C₆H₅]⁺ (Phenyl cation)

Fragmentation data sourced from ChemicalBook and PubChem.[1][2]
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Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:

Accurately weigh 5-10 mg of desoxyanisoin.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃)

containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a clean, dry 5 mm NMR tube.

2. ¹H NMR Acquisition:

Spectrometer: 400 MHz NMR spectrometer.

Pulse Program: Standard single-pulse sequence.

Acquisition Parameters:

Spectral Width: ~16 ppm

Number of Scans: 16-32

Relaxation Delay: 1-2 seconds

Acquisition Time: ~4 seconds

Processing:

Apply a Fourier transform to the free induction decay (FID).

Phase correct the spectrum manually or automatically.

Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
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Integrate the signals to determine the relative proton ratios.

3. ¹³C NMR Acquisition:

Spectrometer: 100 MHz NMR spectrometer (or the corresponding carbon frequency on a

400 MHz proton instrument).

Pulse Program: Proton-decoupled single-pulse sequence.

Acquisition Parameters:

Spectral Width: ~220 ppm

Number of Scans: 1024 or more, depending on sample concentration.

Relaxation Delay: 2-5 seconds.

Processing:

Apply a Fourier transform with an exponential line broadening of 1-2 Hz.

Phase correct the spectrum.

Calibrate the chemical shift scale using the CDCl₃ solvent peak at 77.16 ppm.

Sample Preparation Data Acquisition Data Processing

Weigh Sample Dissolve in CDCl3 Transfer to NMR Tube Load Sample Shim Magnet Acquire FID Fourier Transform Phase Correction Calibrate Integrate Final Spectrum

Click to download full resolution via product page

NMR Experimental Workflow

Attenuated Total Reflectance - Fourier Transform
Infrared (ATR-FTIR) Spectroscopy
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1. Instrument Preparation:

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. If necessary, clean the

crystal surface with a soft cloth dampened with isopropanol and allow it to dry completely.

Record a background spectrum of the clean, empty ATR crystal. This will be automatically

subtracted from the sample spectrum.

2. Sample Analysis:

Place a small amount of the solid desoxyanisoin powder onto the center of the ATR crystal.

Apply pressure using the instrument's pressure clamp to ensure good contact between the

sample and the crystal.

Acquire the sample spectrum.

3. Data Acquisition Parameters:

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32

4. Post-Analysis:

Release the pressure clamp and carefully remove the sample.

Clean the ATR crystal thoroughly with a solvent-dampened soft cloth.
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Start

Clean ATR Crystal

Record Background Spectrum

Place Sample on Crystal

Apply Pressure

Acquire IR Spectrum

Clean Crystal Post-Analysis

End

Sample Introduction Mass Analysis

Load Sample onto Probe Insert Probe into Source Heat to Vaporize Electron Ionization (70 eV) Accelerate Ions Separate by m/z Detect Ions Mass Spectrum
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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